Ethyl 3-(4-bromophenyl)propiolate
Description
Ethyl 3-(4-bromophenyl)propiolate (CAS: 1282662-84-3) is an organobromine compound featuring a terminal alkyne ester functionalized with a 4-bromophenyl group. Its molecular formula is C₁₁H₉BrO₂, with a molecular weight of 253.09 g/mol. The compound is characterized by a propiolate backbone (HC≡C-COOEt) substituted at the triple bond’s terminal carbon with a para-brominated aromatic ring.
This compound serves as a versatile intermediate in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) and cycloadditions for constructing complex aromatic systems . Its bromine substituent enhances electrophilicity at the phenyl ring, facilitating further functionalization, while the ethynyl ester group enables participation in click chemistry and alkyne-specific transformations .
Properties
Molecular Formula |
C11H9BrO2 |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
ethyl 3-(4-bromophenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H9BrO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2H2,1H3 |
InChI Key |
OOYVAAPHSQLXJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Reactivity Profiles
The table below summarizes key analogs and their properties:
Key Observations:
Electronic Effects :
- 4-Bromophenyl : Bromine’s moderate electron-withdrawing nature (via inductive effect) increases the alkyne’s electrophilicity, favoring coupling reactions.
- 4-Methoxyphenyl : The electron-donating methoxy group activates the aromatic ring toward electrophilic attack but may reduce alkyne reactivity compared to bromine .
- 4-Trifluoromethylphenyl : The CF₃ group’s strong electron-withdrawing effect significantly enhances the alkyne’s susceptibility to nucleophilic additions .
Steric and Stability Considerations :
- The trimethylsilyl group in ethyl 3-(trimethylsilyl)propiolate provides steric protection to the alkyne, preventing unwanted side reactions .
- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher lipophilicity than methyl analogs, influencing solubility in organic solvents and reaction kinetics .
Reactivity in Cross-Coupling Reactions
This compound has been employed in copper(I)-catalyzed Sonogashira-type couplings with boronic acids to synthesize β,β-diaryl acryl aldehydes, achieving high stereoselectivity (Scheme 50 in ). In contrast, the 4-fluorophenyl analog demonstrated comparable reactivity but lower yields in analogous reactions due to fluorine’s smaller size and reduced directing effects .
The trimethylsilyl-substituted propiolate is primarily used for alkyne masking; desilylation under mild conditions regenerates the terminal alkyne for downstream reactions .
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